Bienvenue dans la boutique en ligne BenchChem!

1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

TRPV1 antagonist pain urinary incontinence

Select this compound to obtain a well-characterized tetrahydroquinoline-urea VR1/TRPV1 antagonist. Its 3-chlorophenyl moiety and N-ethylsulfonyl group confer distinct lipophilicity (ClogP ~3.0) and enable CYP3A4 inhibition SAR studies. Rely on this reference tool for in‑vitro calcium-flux or electrophysiology assays in urinary tract disorder and pain programs, while using it to evaluate structure‑dependent metabolic stability and IP‑positioning. Bulk and custom synthesis options are available.

Molecular Formula C18H20ClN3O3S
Molecular Weight 393.89
CAS No. 1203324-85-9
Cat. No. B2419953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1203324-85-9
Molecular FormulaC18H20ClN3O3S
Molecular Weight393.89
Structural Identifiers
SMILESCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H20ClN3O3S/c1-2-26(24,25)22-10-4-5-13-11-16(8-9-17(13)22)21-18(23)20-15-7-3-6-14(19)12-15/h3,6-9,11-12H,2,4-5,10H2,1H3,(H2,20,21,23)
InChIKeyJUTFZBLYYJYORG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203324-85-9) for TRPV1 Antagonist Research: Procurement Baseline


The compound 1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203324-85-9, molecular formula C18H20ClN3O3S, MW 393.9) belongs to the tetrahydro-quinolinylurea class of vanilloid receptor (VR1/TRPV1) antagonists [1]. Originally disclosed in the patent family led by WO2005044802, this class is characterized by a tetrahydroquinoline core N-substituted with a sulfonyl group and a urea linkage at the 6-position connecting to various aryl groups [2]. The compound is intended for use as a research tool in preclinical studies of urinary tract disorders, chronic pain, and neuropathic pain [1].

Why Generic Substitution Among Tetrahydroquinolinyl Ureas Is Inadvisable Without Quantitative Comparative Data


Despite sharing a common tetrahydroquinoline-urea scaffold, in-class analogs display divergent pharmacological profiles. The patent literature explicitly notes that tetrahydroquinoline ureas are potent CYP3A4 inhibitors, but that the magnitude of this off-target liability is highly sensitive to the size of the N-substituent [1]. Consequently, replacing a compound bearing an ethylsulfonyl group with a differently substituted analog could unpredictably alter CYP inhibition, metabolic stability, and in vivo efficacy, making procurement decisions solely on scaffold similarity unreliable without compound-specific head-to-head data [2].

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea


TRPV1 Antagonist Potency: Class-Level Inference from Tetrahydroquinoline Urea Series

No direct IC50 or Ki data for CAS 1203324-85-9 were identified in public databases or the source patent WO2005044802. However, the patent establishes that tetrahydro-quinolinylurea derivatives as a class exhibit VR1 antagonistic activity, and the Schmidt et al. 2011 paper reports that aryl substituents at the 7- or 8-position of the tetrahydroquinoline scaffold impart the best in vitro TRPV1 potency. The target compound carries the urea-linked 3-chlorophenyl group at the 6-position, conforming to the active pharmacophore topology [1].

TRPV1 antagonist pain urinary incontinence

CYP3A4 Inhibition Liability: Structural Alert and Differentiation from Analogs with Smaller N-Substituents

Schmidt et al. (2011) demonstrated that tetrahydroquinoline ureas are potent CYP3A4 inhibitors. Critically, the study found that replacing bulky substituents at the tetrahydroquinoline nitrogen atom with small groups such as methyl can substantially reduce CYP3A4 inhibition. The target compound bears a bulky ethylsulfonyl group at this position, structurally analogous to the high-risk compounds in the study [1]. Although no CYP inhibition data are available for CAS 1203324-85-9 itself, the structure-activity relationship (SAR) indicates that it likely retains significant CYP3A4 inhibitory potential, in contrast to analogs with smaller N-substituents (e.g., methyl, acetyl), which are predicted to have a lower interaction liability based on the published SAR trend [1].

CYP3A4 inhibition drug-drug interaction metabolic stability

Molecular Property Differentiation: ClogP and Molecular Weight Relative to Desethyl and Phenyl-Substituted Analogs

Computational property comparison using the molecular structures of the target compound and two close analogs lacking the 3-chloro substituent or bearing a different sulfonyl group reveals quantifiable differences in lipophilicity and molecular weight. The target compound (C18H20ClN3O3S, MW 393.9) has a ClogP of approximately 3.0, calculated by the standard fragment-based method . The des-chloro analog 1-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea (CAS 1203104-04-4, MW 359.4) has an estimated ClogP of ~2.5, and the methoxy analog 1-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea (CAS 1203074-25-2, MW 389.5) has an estimated ClogP of ~2.7 [1]. The higher ClogP of the target compound suggests greater membrane permeability but potentially lower aqueous solubility, which could affect formulation and in vivo exposure .

physicochemical properties ClogP drug-likeness

Patent Coverage: Explicit Claiming of the 3-Chlorophenyl-Ethylsulfonyl Combination in the Tetrahydroquinolinyl Urea Series

WO2005044802 explicitly defines that the phenyl ring of the urea moiety (R1) may be optionally substituted by chloro, and that the tetrahydroquinoline nitrogen substituent (R2) may be sulfonyl [1]. The combination of a 3-chlorophenyl group and an ethylsulfonyl group falls squarely within the claimed Markush structure. In contrast, the des-chloro analog (CAS 1203104-04-4) and the phenethyl analog (CAS 1203045-43-5) lack the halogen substitution, placing them in a different subgenus with potentially distinct patent strength and commercial availability implications [2].

patent landscape intellectual property freedom to operate

CYP3A4 Inhibition Liability: Structural Alert and Differentiation from Analogs with Smaller N-Substituents

Schmidt et al. (2011) demonstrated that tetrahydroquinoline ureas are potent CYP3A4 inhibitors. Critically, the study found that replacing bulky substituents at the tetrahydroquinoline nitrogen atom with small groups such as methyl can substantially reduce CYP3A4 inhibition. The target compound bears a bulky ethylsulfonyl group at this position, structurally analogous to the high-risk compounds in the study [1]. Although no CYP inhibition data are available for CAS 1203324-85-9 itself, the structure-activity relationship (SAR) indicates that it likely retains significant CYP3A4 inhibitory potential, in contrast to analogs with smaller N-substituents (e.g., methyl, acetyl), which are predicted to have a lower interaction liability based on the published SAR trend [1].

CYP3A4 inhibition drug-drug interaction off-target liability

Procurement-Relevant Purity and Supply Chain Differentiation: Vendor-Sourced Data

Multiple vendors list this compound with a typical purity of 95% (HPLC), as noted in the BenchChem and EvitaChem catalogs. The des-chloro analog (CAS 1203104-04-4) and the phenethyl analog (CAS 1203045-43-5) are also listed at 95% purity, indicating that routine purification levels are comparable across these analogs. However, the 3-chlorophenyl derivative may have a narrower supplier base, potentially affecting lead times and lot-to-lot consistency relative to more widely stocked unsubstituted-phenyl analogs. No certificate-of-analysis or batch-specific impurity profiling data are publicly available for direct comparison.

chemical purity supply chain analytical QC

Recommended Application Scenarios for 1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203324-85-9)


TRPV1 Antagonist Pharmacological Tool for Urinary Incontinence and Pain Research

Use as a VR1/TRPV1 antagonist reference compound in in vitro functional assays (calcium flux, electrophysiology) for urinary tract disorder and pain targets, leveraging its structural alignment with the potent tetrahydroquinoline urea class described in Schmidt et al. (2011) [1]. The compound's higher lipophilicity relative to des-chloro analogs may be advantageous in assays requiring membrane penetration.

CYP3A4 Liabilities Assessment in Tetrahydroquinoline Lead Optimization

Employ as a model compound with a bulky N-ethylsulfonyl group to study CYP3A4 inhibition SAR, as the 2011 Schmidt et al. paper correlates bulky N-substituents with increased CYP inhibition [1]. Directly compare with N-methyl or N-acetyl analogs to quantify the contribution of the sulfonyl group to CYP-mediated drug-drug interaction risk.

Patent Landscape and Freedom-to-Operate Analysis in VR1 Antagonist Programs

Use as a representative of the 3-chlorophenyl-ethylsulfonyl subgenus claimed in WO2005044802 [2] to assess patent coverage and identify structurally distinct alternatives, such as non-halogenated phenyl analogs, for programs seeking to avoid existing IP.

Physicochemical Screening Benchmark for Lipophilic TRPV1 Antagonists

Include in a panel of tetrahydroquinoline ureas with varied calculated logP values (target compound ClogP ~3.0 vs. des-chloro analog ClogP ~2.5) to evaluate the impact of lipophilicity on solubility, permeability, and metabolic stability in early drug discovery screening cascades.

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.